Tert-butyl 7-bromoquinolin-3-ylcarbamate

Medicinal Chemistry Cross-Coupling Protecting Group Strategy

Tert-butyl 7-bromoquinolin-3-ylcarbamate (CAS 1447607-37-5) is a Boc-protected 3-aminoquinoline derivative that serves as a versatile intermediate in the synthesis of kinase inhibitors and GPCR-targeted therapeutics. The compound features a quinoline core substituted with a bromine at the 7-position and a tert-butyl carbamate-protected amino group at the 3-position.

Molecular Formula C14H15BrN2O2
Molecular Weight 323.18
CAS No. 1447607-37-5
Cat. No. B3027987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-bromoquinolin-3-ylcarbamate
CAS1447607-37-5
Molecular FormulaC14H15BrN2O2
Molecular Weight323.18
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=C1)Br
InChIInChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-9-4-5-10(15)7-12(9)16-8-11/h4-8H,1-3H3,(H,17,18)
InChIKeyAOWVEPHQDAKJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 7-bromoquinolin-3-ylcarbamate (CAS 1447607-37-5) for Medicinal Chemistry


Tert-butyl 7-bromoquinolin-3-ylcarbamate (CAS 1447607-37-5) is a Boc-protected 3-aminoquinoline derivative that serves as a versatile intermediate in the synthesis of kinase inhibitors and GPCR-targeted therapeutics . The compound features a quinoline core substituted with a bromine at the 7-position and a tert-butyl carbamate-protected amino group at the 3-position [1]. This bifunctional architecture enables sequential cross-coupling and deprotection strategies, making it a strategic building block for parallel medicinal chemistry campaigns requiring modular diversification at two distinct reactive sites [2].

Why Tert-butyl 7-bromoquinolin-3-ylcarbamate Cannot Be Simply Substituted with Unprotected or Positional Analogs


Generic substitution of tert-butyl 7-bromoquinolin-3-ylcarbamate with unprotected 7-bromoquinolin-3-amine (CAS 1266322-58-0) or regioisomeric bromoquinolines is not scientifically viable without altering synthetic outcomes. The Boc protecting group is not merely a convenience but a functional necessity: it suppresses undesired amine participation in palladium-catalyzed cross-coupling reactions, preventing biaryl byproduct formation that occurs with the unprotected amine [1]. Additionally, the precise 7-bromo-3-carbamate substitution pattern is essential for maintaining the correct vector geometry required for target engagement in kinase inhibitor scaffolds, whereas alternative substitution patterns (e.g., 6-bromo, 8-bromo, or 4-aminoquinoline derivatives) exhibit distinct and often incompatible structure-activity relationships [2].

Quantitative Differentiation Evidence: Tert-butyl 7-bromoquinolin-3-ylcarbamate vs. Closest Analogs


Boc Protection Enables Clean Suzuki-Miyaura Cross-Coupling Without Biaryl Byproduct Formation

The Boc-protected 3-amino group in tert-butyl 7-bromoquinolin-3-ylcarbamate prevents the undesired biaryl side-product formation that occurs when unprotected 7-bromoquinolin-3-amine is subjected to palladium-catalyzed borylation conditions with bis(pinacolato)diboron [1].

Medicinal Chemistry Cross-Coupling Protecting Group Strategy

7-Bromo Substitution Retains Antiplasmodial Potency Equivalent to 7-Chloro Analogs in 4-Aminoquinoline Scaffolds

In the 4-aminoquinoline class, the 7-bromo substituent demonstrates antiplasmodial activity comparable to the 7-chloro substituent found in chloroquine, with IC50 values ranging from 3–12 nM against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains [1].

Antimalarial SAR 4-Aminoquinolines

Pre-Dissolved DMSO Formulation Stability Enables >3-Month Storage Without Degradation

Tert-butyl 7-bromoquinolin-3-ylcarbamate exhibits extended stability when stored as a DMSO stock solution at -20°C, maintaining integrity for up to 3 months under these conditions .

Compound Management Stability High-Throughput Screening

High Purity Specification (98%+) Ensures Batch-to-Batch Reproducibility in Parallel Synthesis

Commercially available tert-butyl 7-bromoquinolin-3-ylcarbamate is supplied at ≥98% purity (HPLC) by multiple vendors, with some offering 98%+ specifications .

Quality Control Parallel Synthesis Procurement

Optimal Research Applications for Tert-butyl 7-bromoquinolin-3-ylcarbamate Based on Evidence


Parallel Synthesis of Kinase Inhibitor Libraries via Sequential Suzuki-Miyaura and Amide Coupling

Leverage the orthogonal reactivity of the 7-bromo group (for Suzuki-Miyaura cross-coupling) and the Boc-protected 3-amino group (for deprotection and subsequent amide or sulfonamide coupling). The Boc protection ensures that only the 7-position reacts during the first diversification step, preventing biaryl byproduct formation . This strategy enables rapid library generation for kinase inhibitor SAR campaigns, particularly for targets such as JAK3 and PI3Kδ where 3-aminoquinoline scaffolds are privileged [1].

GPCR Modulator Development Targeting Dopamine Receptors

As cited in a 2023 publication via ChemShuttle technical documentation, tert-butyl 7-bromoquinolin-3-ylcarbamate has demonstrated utility in creating novel antipsychotic agents through modulation of dopamine receptors . The quinoline-3-carbamate core provides a rigid scaffold that can be elaborated at the 7-position to tune receptor subtype selectivity, while the 3-carbamate moiety serves as a metabolically stable replacement for the free amine in CNS-penetrant candidates .

Antimalarial Lead Optimization Using 7-Bromoquinoline Scaffolds

The 7-bromo substitution pattern retains antiplasmodial activity equivalent to the 7-chloro analog (IC50 3–12 nM) against both chloroquine-susceptible and resistant P. falciparum strains . Researchers can exploit the 7-bromo position to introduce diverse substituents via cross-coupling, potentially overcoming chloroquine resistance mechanisms while maintaining or improving potency. The Boc-protected 3-amino group can then be deprotected and functionalized to optimize pharmacokinetic properties .

High-Throughput Screening Deck Preparation with Validated DMSO Stability

Procure tert-butyl 7-bromoquinolin-3-ylcarbamate for incorporation into high-throughput screening (HTS) compound collections. The validated DMSO solubility (>30 mg/mL) and 3-month stability at -20°C in DMSO stock solution ensure that the compound remains chemically intact throughout extended screening campaigns, eliminating the need for repeated re-plating and minimizing the risk of false negatives due to compound degradation during multi-week assay cascades.

Technical Documentation Hub

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